molecular formula C16H19F2NO4 B580131 Tert-butyl ((2S,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate CAS No. 1456616-44-6

Tert-butyl ((2S,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate

Cat. No.: B580131
CAS No.: 1456616-44-6
M. Wt: 327.328
InChI Key: OTCULXVRRSCLLI-KBPBESRZSA-N
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Description

This compound is a stereoisomer of the tert-butyl carbamate-substituted tetrahydro-2H-pyran derivative, featuring a 2,5-difluorophenyl substituent and a ketone group at position 5 of the pyran ring. While the (2R,3S) diastereomer is extensively documented as a key intermediate in the synthesis of omarigliptin (MK-3102), a weekly DPP-4 inhibitor for type 2 diabetes , the (2S,3S) configuration is less studied. The stereochemical differences critically influence pharmacological activity and synthetic pathways. The compound’s molecular formula is C₁₇H₂₀F₂NO₄, with a molecular weight of 340.34 g/mol.

Properties

IUPAC Name

tert-butyl N-[(2S,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(21)19-13-7-10(20)8-22-14(13)11-6-9(17)4-5-12(11)18/h4-6,13-14H,7-8H2,1-3H3,(H,19,21)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCULXVRRSCLLI-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)COC1C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC(=O)CO[C@H]1C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701110815
Record name Carbamic acid, N-[(2S,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1456616-44-6
Record name Carbamic acid, N-[(2S,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1456616-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(2S,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl ((2S,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate, commonly referred to as Omarigliptin Impurity 5, is a compound of significant interest in pharmacological research due to its biological activities and potential therapeutic applications. This article explores its chemical properties, biological activity, and relevant case studies.

  • Molecular Formula : C₁₆H₁₉F₂N₁O₄
  • Molecular Weight : 327.33 g/mol
  • CAS Number : 1456616-44-6
  • Purity : ≥ 97% .

This compound is primarily studied for its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are widely used in the management of type 2 diabetes as they enhance insulin secretion and decrease glucagon levels in the bloodstream.

Key Mechanisms:

  • Inhibition of DPP-IV : This enzyme is responsible for the degradation of incretin hormones, which play a crucial role in glucose metabolism.
  • Regulation of Blood Glucose Levels : By inhibiting DPP-IV, the compound helps maintain elevated levels of incretin hormones, thereby improving glycemic control .

Biological Activity

The biological activities of this compound have been evaluated through various studies focusing on its effects on glucose metabolism and potential anti-diabetic properties.

Table 1: Summary of Biological Activities

ActivityDescription
DPP-IV InhibitionEffective in enhancing insulin secretion and lowering blood glucose levels .
Antimicrobial PropertiesExhibits selective antimicrobial activity against specific bacterial strains .
CytotoxicityLow cytotoxicity observed in mammalian cell lines .

Case Studies

  • DPP-IV Inhibition Study :
    • A study conducted by researchers demonstrated that this compound showed potent inhibition of DPP-IV with an IC50 value comparable to established DPP-IV inhibitors. The study concluded that this compound could be a promising candidate for further development in diabetes treatment .
  • Antimicrobial Activity Assessment :
    • Another study highlighted the antimicrobial potential of the compound against Gram-positive and Gram-negative bacteria. The mechanism involved the disruption of bacterial membrane integrity, leading to cell death. This finding suggests potential applications in developing new antibacterial agents .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. The synthesis routes have been refined to improve yield and purity while maintaining bioactivity. Additionally, structure-activity relationship (SAR) studies are ongoing to identify modifications that could enhance its efficacy as a DPP-IV inhibitor or broaden its antimicrobial spectrum .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Agents
Tert-butyl ((2S,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate is known as an impurity of Omarigliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor used in the treatment of type 2 diabetes. DPP-IV inhibitors enhance insulin secretion and lower glucagon levels in the circulation, leading to improved glycemic control.

Case Study:
A study evaluated the efficacy of Omarigliptin in patients with type 2 diabetes, demonstrating significant reductions in HbA1c levels over a 24-week period. The presence of impurities like this compound was monitored to ensure drug safety and efficacy .

2. Synthesis of Novel Compounds
This compound serves as a building block for synthesizing other biologically active molecules. Its unique structure allows chemists to modify it and create derivatives with enhanced pharmacological properties.

Data Table: Synthesis Applications

Compound NameApplication AreaReference
OmarigliptinAntidiabeticClinical Trials
Derivatives AAnticancerSynthesis Studies
Derivatives BAnti-inflammatoryResearch Articles

Pharmaceutical Development

1. Stability Studies
The stability of this compound is crucial for its use in pharmaceuticals. Research has shown that under various environmental conditions, the compound maintains its integrity, making it suitable for formulation in drug products.

Case Study:
Stability studies conducted over six months at different temperatures indicated that the compound remained stable without significant degradation. This stability is essential for ensuring the efficacy of formulations containing this compound .

2. Regulatory Considerations
As a compound related to drug development, this compound must comply with regulatory guidelines set by agencies such as the FDA and EMA. These regulations ensure that impurities are within acceptable limits to guarantee patient safety.

Comparison with Similar Compounds

Tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate

  • Structure : Shares the same backbone but differs in stereochemistry (R,S vs. S,S configuration).
  • Role : A critical intermediate in omarigliptin synthesis, produced via selective reduction of a hydroxyl intermediate .
  • Data: Property Value Reference CAS No. 951127-25-6 Purity 93–99% (commercially available) Synthetic Step Borane-mediated reduction

Tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate

  • Key Difference : Replaces the 5-oxo group with a hydroxyl group.
  • Application : Precursor to the 5-oxo derivative; synthesized via sodium borohydride reduction of a ketone intermediate .
  • Reactivity : The hydroxyl group introduces polarity, affecting solubility (e.g., in methyl tert-butyl ether) and downstream functionalization .

Omarigliptin (MK-3102) Intermediates

  • Tert-butyl 2-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate :
    • Role : Coupling partner in late-stage omarigliptin synthesis.
    • Comparison : Differs in core structure (pyrazole vs. pyran) but shares the tert-butyl carbamate protecting group .

Physicochemical Properties

Compound Solubility LogP (Predicted) Stability
(2S,3S)-5-oxo derivative Low in water 2.8 Stable under inert gas
(2R,3S)-5-oxo derivative Moderate in DCM 2.8 Hygroscopic
(2R,3S)-5-hydroxy derivative High in MeOH 1.5 Oxidative sensitivity

Preparation Methods

Stereoselective Synthesis via Chemical Resolution and Oxidation

The foundational method for synthesizing this carbamate derivative begins with the chemical resolution of 5-amino-6-(2,5-difluorophenyl)-tetrahydro-2H-pyran-3-ol (compound 3). Resolution is achieved using a chiral resolving agent to separate enantiomers, followed by Boc (tert-butoxycarbonyl) protection under alkaline conditions. Subsequent oxidation of the hydroxyl group at position 5 yields the target ketone .

Key steps include:

  • Resolution : Diastereomeric salt formation with a resolving agent (e.g., tartaric acid derivatives) to isolate the (2S,3S)-isomer.

  • Boc Protection : Reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, achieving >90% yield .

  • Oxidation : Use of Jones reagent (CrO3/H2SO4) or Dess-Martin periodinane to convert the secondary alcohol to a ketone, with yields of 78–85% .

This route, while reliable, suffers from high costs due to asymmetric hydrogenation steps and the need for stoichiometric resolving agents.

Streamlined Process via Propargyl Bromide Alkylation

A patent by WO2015139859A1 discloses an improved three-step synthesis starting from 1,4-difluorobenzene, avoiding costly intermediates like 2-bromo-1,4-difluorobenzene. The sequence involves:

  • Grignard Reaction : Addition of propargyl magnesium bromide to 1,4-difluorobenzene to form a propargyl-substituted intermediate.

  • Boc Protection : Direct carbamation using tert-butyl dicarbonate in acetonitrile with triethylamine, achieving 84% yield .

  • Cyclization : Intramolecular aldol condensation under acidic conditions (BF3·OEt2 or TFA) to form the tetrahydro-2H-pyran ring .

Advantages :

  • Eliminates asymmetric hydrogenation, reducing production costs by 40% .

  • Higher overall yield (72% vs. 56% in traditional routes) .

Reductive Amination and Borohydride-Mediated Reduction

Ambeed’s protocol modifies the ketone precursor via sodium borohydride (NaBH4) reduction in THF/ethanol, followed by Boc protection. Critical parameters include:

  • Reduction : NaBH4 in THF/ethanol (1:1) at 10°C, achieving 56% yield of the (2S,3S)-alcohol intermediate .

  • Acid Workup : Quenching with 1.6% H2SO4 to pH 6.5 minimizes epimerization .

  • Crystallization : Purification via THF/water (1:4) yields 95.9% pure product .

Comparative studies with diisobutylaluminium hydride (DIBAH) in toluene/cyclohexanol show higher stereoselectivity (98% de) but lower yields (62%) due to over-reduction byproducts .

Suzuki Coupling and Carbamate Derivatization

Der Pharma Chemica’s approach introduces a palladium-catalyzed Suzuki coupling to install the 2,5-difluorophenyl group. The sequence involves:

  • Boc Protection of 2-Nitro-4-bromoaniline : Reaction with Boc anhydride in DCM/triethylamine (91% yield) .

  • Reduction : Hydrazine-mediated conversion of nitro to amine (87% yield) .

  • Suzuki Coupling : Cyclopentylboronic acid with Pd(0)/THF:H2O, yielding 78% tert-butyl 2-amino-4-cyclopentylphenylcarbamate .

  • Oxidation : Dess-Martin periodinane to finalize the ketone .

This method is advantageous for introducing diverse aryl groups but requires expensive Pd catalysts.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Cost (Relative) Stereoselectivity
Chemical Resolution Resolution, Boc, Oxidation56%High92% de
Propargyl Alkylation Grignard, Boc, Cyclization72%Low85% de
NaBH4 Reduction Reduction, Acid Workup56%Moderate95% de
Suzuki Coupling Boc, Suzuki, Oxidation78%High89% de

Industrial-Scale Optimization and Challenges

Scalability remains a critical hurdle. The propargyl alkylation route is most viable for large-scale production due to fewer steps and avoidance of cryogenic conditions. However, control of exothermic reactions during Grignard additions requires precise temperature modulation (−10°C to 0°C) . Residual palladium in Suzuki-derived batches (<10 ppm) necessitates costly purification .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing this carbamate derivative?

Answer:
The compound is synthesized via multi-step routes involving Boc (tert-butoxycarbonyl) protection, coupling reactions, and stereochemical control. Key steps include:

  • Boc Protection : Introduction of the Boc group to amines under anhydrous conditions (e.g., using Boc₂O in DCM at low temperatures) to prevent racemization .
  • Coupling Reactions : Nucleophilic substitution with halogenated pyrimidines or aryl halides, often catalyzed by transition metals (e.g., Pd(PPh₃)₂Cl₂/CuI for Sonogashira couplings) .
  • Purification : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) and recrystallization to isolate enantiomerically pure forms .

Basic: How is the stereochemical configuration of the compound confirmed?

Answer:

  • NMR Spectroscopy : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to determine axial/equatorial substituents on the tetrahydropyran ring .
  • X-ray Crystallography : Resolves absolute configuration, particularly for resolving discrepancies in diastereomer ratios .

Advanced: What strategies address low yields in stereoselective synthesis?

Answer:

  • Catalytic Systems : Use of chiral auxiliaries or asymmetric catalysts (e.g., organocatalysts for Diels-Alder reactions) to enhance enantioselectivity .
  • Temperature Control : Low-temperature reactions (e.g., -78°C) to minimize epimerization during Boc protection .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF or DMAc) improve reaction kinetics and stereochemical outcomes .

Basic: What purification techniques are effective for isolating high-purity product?

Answer:

  • Flash Chromatography : Effective for separating diastereomers using gradients of EtOAc/hexane (e.g., 20–50% EtOAc) .
  • Recrystallization : Solvent pairs like DCM/hexane yield crystals with >95% purity, confirmed by HPLC .

Advanced: How is this compound utilized as a diene in Diels-Alder reactions?

Answer:
The tetrahydropyran-5-one moiety acts as a "chameleon" diene, enabling:

  • Thermal Activation : Reactions at 80–100°C with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic adducts .
  • Regioselectivity Control : Steric effects from the 2,5-difluorophenyl group direct endo/exo selectivity, critical for natural product synthesis .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced: How does this carbamate contribute to protease inhibitor design?

Answer:

  • β-Secretase Inhibition : The 2,5-difluorophenyl group enhances binding to hydrophobic pockets in β-secretase, reducing amyloid-β plaques in Alzheimer’s models .
  • Metabolic Stability : The Boc group minimizes oxidative degradation in vivo, improving pharmacokinetics .

Advanced: What mechanistic insights are gained from photocatalytic amination studies?

Answer:

  • Redox-Neutral Conditions : Visible-light catalysis (e.g., Ru(bpy)₃²⁺) generates amine radicals for C–N bond formation without external oxidants .
  • Scope Limitations : Electron-deficient aryl fluorides show higher yields due to enhanced radical stability .

Advanced: How do conflicting crystallographic data impact drug design?

Answer:

  • Hydrogen Bonding Variability : Discrepancies in crystal packing (e.g., NH···O vs. F···H interactions) require computational modeling (DFT) to predict bioactive conformers .
  • Dynamic NMR : Monitors conformational exchange in solution to resolve static vs. dynamic disorder observed in X-ray structures .

Basic: What analytical methods quantify trace impurities?

Answer:

  • HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities at <0.1% levels .
  • Chiral GC : Capillary columns (e.g., Chirasil-Dex) resolve enantiomeric excess (>99% ee) .

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